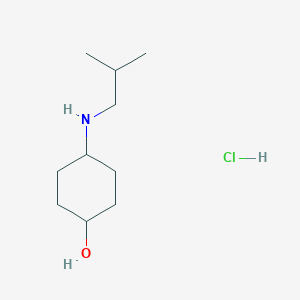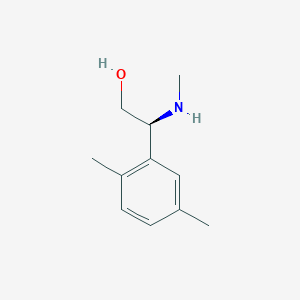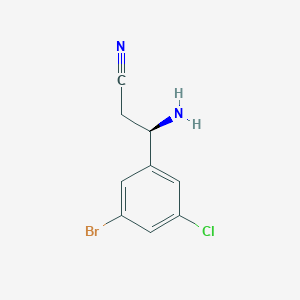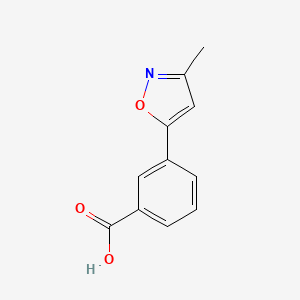![molecular formula C11H18O4 B13040696 8-Ethyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13040696.png)
8-Ethyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Ethyl-1,4-dioxaspiro[45]decane-8-carboxylic acid is an organic compound characterized by a spirocyclic structure, which includes a dioxane ring fused to a decane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid typically involves the reaction of ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate with appropriate reagents. One common method includes the use of ethylene glycol and cyclohexanone under acidic conditions to form the spirocyclic intermediate, which is then further reacted with ethyl chloroformate to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethyl group or the carboxylic acid group, often using reagents like sodium hydroxide or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters or ethers, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 8-Ethyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable in the design of novel organic compounds.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its structural similarity to certain natural products.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, including agrochemicals and functional materials.
Wirkmechanismus
The mechanism by which 8-Ethyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions, leading to changes in metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1,4-Dioxaspiro[4.5]decane-8-carboxylic acid ethyl ester: Similar in structure but with an ester group instead of a carboxylic acid group.
1,4-Dioxaspiro[4.5]decane-8-carboxylic acid methyl ester: Another ester variant with a methyl group.
1,4-Dioxaspiro[4.5]decane-8-carboxylic acid: Lacks the ethyl group, providing a simpler structure.
Uniqueness: 8-Ethyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is unique due to its ethyl substitution, which can influence its chemical reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where such structural features are advantageous.
Eigenschaften
Molekularformel |
C11H18O4 |
|---|---|
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
8-ethyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid |
InChI |
InChI=1S/C11H18O4/c1-2-10(9(12)13)3-5-11(6-4-10)14-7-8-15-11/h2-8H2,1H3,(H,12,13) |
InChI-Schlüssel |
MEUTXOHJZRIHFF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCC2(CC1)OCCO2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine](/img/structure/B13040624.png)


![2-Benzyl-7-methylhexahydro-1H-pyrrolo[3,4-c]pyridin-6(2H)-one](/img/structure/B13040633.png)






![Ethyl 3-bromo-7-isopropylpyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B13040672.png)


